Product packaging for 1,2-Diphenyltetramethyldisilane(Cat. No.:CAS No. 1145-98-8)

1,2-Diphenyltetramethyldisilane

Cat. No.: B074222
CAS No.: 1145-98-8
M. Wt: 270.52 g/mol
InChI Key: IIOOIYHUTINYQO-UHFFFAOYSA-N
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Description

1,2-Diphenyltetramethyldisilane is a highly valuable organosilicon compound primarily employed as a versatile building block and a potent reducing agent in advanced synthetic chemistry. Its core research value lies in its application as a source of the disilyl anion equivalent upon deprotonation, facilitating the introduction of the R2Si-SiR2 moiety into molecular architectures. This functionality is critical in the synthesis of complex polysilanes, which are of significant interest in materials science due to their unique σ-conjugation, photoluminescent properties, and potential as precursors to silicon carbide ceramics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22Si2 B074222 1,2-Diphenyltetramethyldisilane CAS No. 1145-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethyl(phenyl)silyl]-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOIYHUTINYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150752
Record name 1,2-Diphenyltetramethyldisilane
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Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-98-8
Record name 1,2-Diphenyltetramethyldisilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenyltetramethyldisilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-Tetramethyl-1,2-diphenyldisilane
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Synthetic Methodologies for 1,2 Diphenyltetramethyldisilane

Classical Coupling Reactions

Classical coupling reactions form the bedrock of disilane (B73854) synthesis, providing reliable and well-established procedures for creating Si-Si bonds.

Reductive coupling is a prominent method for the synthesis of disilanes. This typically involves the reduction of a halosilane precursor. The Wurtz-type coupling, a classic example, utilizes stoichiometric sodium metal as the reductant to couple chlorodimethylphenylsilane (B1200534), yielding 1,2-Diphenyltetramethyldisilane. nih.gov While effective, this method often requires harsh reaction conditions.

A common and industrially relevant method for preparing this compound involves the reaction of chlorodimethylphenylsilane with an alkali metal, such as sodium. nih.gov This reaction, a variation of the Wurtz coupling, provides a direct route to the desired disilane. The high reactivity of the alkali metal facilitates the reductive coupling of the halosilane molecules.

Electrochemical Synthesis Routes

Electrochemical methods present a modern and often milder alternative to classical synthesis. nih.govresearchgate.net These techniques leverage an electric current to drive the formation of the silicon-silicon bond, often with high selectivity and efficiency. nih.gov

The electrochemical oxidation of hydrosilanes can lead to the formation of disilanes. researchgate.netrsc.org This process involves the generation of silyl (B83357) radicals through the dehydrogenation of hydrosilanes in an electrolytic cell. rsc.org These reactive intermediates can then couple to form the Si-Si bond. For instance, the self-condensation of a hydrosilane can be achieved through electrochemical oxidative dehydrogenation. rsc.org

The choice of electrode materials and reaction conditions is crucial for successful electrochemical disilane synthesis. nih.govresearchgate.net Studies have shown that using a sacrificial magnesium anode and a graphite (B72142) cathode in a tetrahydrofuran (B95107) (THF) solution containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO4) can effectively produce disilanes. nih.gov Optimization of the electrode material, with alternatives like nickel and molybdenum, has been shown to improve yields and selectivity. nih.gov The electrolyte can also be varied, with tetrabutylammonium tetraphenylborate (B1193919) (TBABPh4) sometimes offering advantages in terms of concentration requirements. nih.gov

The following table summarizes the optimization of electrochemical conditions for the synthesis of a heterodimer, which provides insights applicable to the homocoupling that forms this compound. nih.gov

EntryCathodeAnodeElectrolyteYield (%)Ratio (Cross:Homo)
1GraphiteMgTBAClO46513:1
4NiMgTBAClO468>20:1
5MoMgTBAClO470>20:1
9MoMgTBABPh4 (0.1 M)70>20:1
10MoMgTBABPh4 (0.05 M)70>20:1

This data is derived from the synthesis of a heterodimer but illustrates the impact of different electrode and electrolyte systems on disilane formation. nih.gov

Emerging Synthetic Strategies

Research into the synthesis of disilanes is ongoing, with a focus on developing more efficient, selective, and environmentally benign methods. researchgate.net While specific novel strategies for this compound are not extensively detailed in the provided search results, the general trend in organosilicon chemistry points towards the exploration of new catalytic systems and milder reaction pathways. researchgate.netorganic-chemistry.org These emerging methods aim to overcome the limitations of traditional approaches, such as the use of harsh reagents and the generation of stoichiometric byproducts.

Reactivity and Mechanistic Investigations of 1,2 Diphenyltetramethyldisilane

Silicon-Silicon Bond Activation and Cleavage Reactions

The Si-Si σ-bond in 1,2-diphenyltetramethyldisilane possesses a relatively low bond dissociation energy, making it susceptible to cleavage by thermal, photochemical, or chemical means. The nature of the cleavage, whether it proceeds via a one-electron process to form radicals or a two-electron process to form ions, is highly dependent on the reaction conditions and the reagents involved.

Homolytic cleavage of the Si-Si bond in this compound results in the formation of two dimethylphenylsilyl radicals (PhMe₂Si•). This process can be initiated by heat or ultraviolet (UV) irradiation. For instance, in the presence of a radical initiator like dibenzoyl peroxide and under UV irradiation, this compound can undergo a bimolecular homolytic substitution (S_H2) reaction. nih.gov The relative rates of these reactions have been shown to increase with electron-releasing substituents on the phenyl ring, indicating a degree of polar character in the transition state. nih.gov

The generation of radical cation species from 1,2-diaryl-1,1,2,2-tetramethyldisilanes, including the parent phenyl compound, has been achieved through nanosecond laser flash photolysis. scribd.com This one-electron oxidation process leads to the formation of a disilane (B73854) cation radical, which is a key intermediate in certain reactions.

Heterolytic cleavage of the Si-Si bond in this compound involves the formation of a silyl (B83357) anion and a silyl cation, or the reaction with an electrophile or nucleophile to yield functionalized monosilanes.

One prominent example of a process involving heterolytic cleavage is the formation and subsequent reaction of the this compound cation radical. scribd.com These cation radicals are generated via one-electron oxidation and have been characterized by nanosecond laser flash photolysis in hexafluoroisopropanol (HFIP). scribd.com The disilane cation radicals are observed to react rapidly with nucleophiles such as methanol (B129727) and tert-butanol. scribd.com This reactivity suggests a nucleophile-assisted fragmentation of the Si-Si bond, a process that can be considered a form of heterolytic cleavage. scribd.com The reaction with methanol is significantly faster than with the bulkier tert-butanol, indicating a degree of steric hindrance in the nucleophilic attack. scribd.com

The oxidation potentials for these disilanes have been determined using methods such as cyclic voltammetry and by measuring electron exchange equilibria. scribd.com These studies provide quantitative insight into the thermodynamics of the single-electron transfer process that initiates the heterolytic cleavage of the Si-Si bond. scribd.com

The dimethylphenylsilyl radicals generated from the homolytic cleavage of this compound are reactive intermediates that can participate in various radical reactions. The direct detection of such short-lived radicals is often challenging due to their low concentrations and high reactivity.

Spin trapping is a powerful technique used to detect and identify transient free radicals. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the short-lived radical to form a more stable paramagnetic radical adduct. This spin adduct can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. Commonly used spin traps include nitrones like phenyl N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). While the generation of silyl radicals from this compound is established, specific spin trapping studies detailing the capture of the PhMe₂Si• radical from this precursor are not extensively documented in the reviewed literature. However, the principles of spin trapping are directly applicable to the study of its radical-mediated reactions.

The formation of the this compound cation radical has been extensively studied using time-resolved spectroscopic techniques like laser flash photolysis, providing detailed kinetic and mechanistic information about this particular radical species. scribd.com

Transition Metal-Catalyzed Transformations

Transition metal catalysts can effectively activate the Si-Si bond of this compound, enabling a range of synthetic transformations. Copper(I) catalysts, in particular, have been shown to be effective in promoting the silylation of various organic substrates.

Copper(I) salts can facilitate the cleavage of the Si-Si bond in this compound to generate a nucleophilic silylcopper species. This intermediate can then react with various electrophiles, most notably in conjugate addition reactions to α,β-unsaturated systems.

The copper(I)-catalyzed conjugate silylation of α,β-unsaturated compounds using this compound (referred to as diphenyltetramethyldisilane in the study) provides a direct route to functionalized β-silyl compounds. nih.gov The reaction is typically carried out using a copper(I) salt, such as copper(I) trifluoromethanesulfonate (B1224126) ((CuOTf)₂·C₆H₆), in the presence of a ligand like phenanthroline. nih.gov

The scope of this reaction is quite broad, with various α,β-unsaturated compounds serving as effective acceptors for the silyl group. The reaction proceeds by the generation of a nucleophilic silicon species, which then adds to the β-position of the unsaturated system. An acidic workup is often employed to protonate the resulting enolate. nih.gov Phenyl vinyl sulfone has proven to be a particularly efficient acceptor in these reactions. nih.gov

Below is a table summarizing the copper(I)-catalyzed conjugate silylation of various α,β-unsaturated compounds with this compound. nih.gov

Copper(I)-Catalyzed Silylation Reactions

Nucleophilic Silicon Species Generation and Trapping

The generation of nucleophilic silyl species is a cornerstone of organosilicon chemistry, enabling the formation of silicon-carbon and silicon-element bonds. Traditionally, this has been achieved through stoichiometric methods, such as the reaction of chlorosilanes with alkali metals or the cleavage of disilanes with organometallic carbon nucleophiles. wiley-vch.de However, these methods often require harsh conditions and exhibit limited functional group tolerance. wiley-vch.de

A key reaction of this compound is its cleavage to form nucleophilic silyl anions. For instance, phenyldimethylsilyllithium can be generated from the reaction of this compound with lithium metal. rsc.org This process involves the cleavage of the silicon-silicon bond. rsc.org The resulting silyl anion is a potent nucleophile.

These generated nucleophilic silicon species can be "trapped" by various electrophiles. For example, dimethyl(phenyl)silyllithium reacts with 1,2-dibromoethane (B42909) to yield dimethyl(phenyl)silyl bromide. rsc.org This bromide is subsequently consumed by excess silyl-lithium reagent. rsc.org Furthermore, silyl anions can react with silyl enol ethers, such as the tert-butyldimethylsilyl enol ether of cyclohexanone, to displace the silyl group and form a lithium enolate. rsc.org

The catalytic generation of silicon nucleophiles from disilanes under milder conditions has become an area of significant research interest. wiley-vch.de This approach often involves transmetalation between the disilane and a metal catalyst to form a nucleophilic silyl-metal intermediate. wiley-vch.de

Palladium-Catalyzed Reactions

Palladium complexes are versatile catalysts for a variety of transformations involving this compound and related disilanes. These reactions provide efficient routes to valuable organosilicon compounds.

Palladium-catalyzed asymmetric allylic alkylation is a well-established method for constructing chiral molecules. nih.gov In this context, silyl anions can act as nucleophiles. While specific examples detailing the use of this compound for the silylation of allylic substrates are not prevalent in the provided search results, the general principle of palladium-catalyzed allylic substitution allows for the use of various nucleophiles, including silyl anions generated from disilanes. nih.govnih.gov The catalytic cycle typically involves the formation of a π-allyl palladium complex, which then undergoes nucleophilic attack.

Palladium catalysts are effective in promoting the addition of the two silicon atoms of a disilane across unsaturated substrates like alkynes, dienes, and o-quinodimethanes. researchgate.netresearchgate.netnih.gov This disilylation process is a direct and atom-economical method for synthesizing vicinally disubstituted compounds. researchgate.net

The palladium-catalyzed disilylation of internal alkynes with disilanes can be challenging due to the lower reactivity of internal alkynes. researchgate.net However, these reactions provide access to 1,2-bis-silyl alkenes, which are valuable synthetic intermediates. researchgate.net Similarly, the disilylation of cyclic allenes using palladium catalysis with hexaalkyldistannanes has been demonstrated, and analogous reactivity with disilanes is expected. usc.edu.au

The reaction of cyclic disilanes with o-quinodimethanes, catalyzed by a palladium-diphenyl-2-pyridylphosphine complex, leads to the formation of 9- and 10-membered disilacarbocycles. nih.gov This reaction involves the insertion of the o-quinodimethane into the silicon-silicon bond of the disilane. nih.gov

A notable application of palladium-catalyzed disilylation is the reaction with 2-iodobiphenyls using dimethoxytetramethyldisilane, which, through a cascade of disilylation, hydrolysis, condensation, and ring contraction, yields dibenzooxadisilepines and dibenzosiloles. rsc.org

Palladacycles, which are cyclic compounds containing a carbon-palladium bond, can play a crucial role as catalytic intermediates in C-H activation and functionalization reactions. In the context of silylation, a proposed mechanism involves the activation of C-H bonds by an alkyl-palladium(II) species. rsc.org This species can be generated through processes like aminopalladation. rsc.org The subsequent reaction with a disilane, such as hexamethyldisilane, leads to the formation of disilylated products. rsc.org While direct evidence for the involvement of palladacycles in C-H silylation using this compound is not explicitly detailed in the search results, the established reactivity patterns of palladium in C-H activation suggest their potential role. rsc.orgorganic-chemistry.org

Other Transition Metal Catalysis

Besides palladium, other transition metals like nickel, iron, ruthenium, rhodium, cobalt, and iridium are known to catalyze a variety of organic transformations. nih.gov While the provided search results primarily focus on palladium, it is noteworthy that nickel catalysis is effective for the [4+2] sila-cycloaddition of dichlorodisilanes with 1,3-dienes, proceeding through a Si-Cl bond activation pathway. researchgate.net This highlights the potential for other transition metals to catalyze reactions involving disilanes. The selective 1,2-hydrosilylation of conjugated dienes is another area where various transition metal catalysts have been explored. harvard.edu

Reactions with Specific Reagents

The reactivity of this compound is not limited to transition metal-catalyzed processes. It can react with various reagents under different conditions.

As previously mentioned, strong reducing agents like lithium metal can cleave the Si-Si bond to generate phenyldimethylsilyllithium. rsc.org This silyl anion is a versatile reagent in its own right. rsc.org

Disilanes bearing electron-withdrawing groups can react with 1,2-quinones and p-quinones without the need for a transition metal catalyst to yield disilylated products. iastate.edu This reactivity is attributed to the relative weakness of the Si-Si bond in such disilanes and the tendency of silicon to form hypercoordinated species. iastate.edu

Halogenation Reactions (e.g., N-Bromosuccinimide)

Halogenating agents are effective for the cleavage of the Si-Si bond in this compound. N-Bromosuccinimide (NBS) is a common reagent used for allylic and benzylic brominations and serves as a source of bromine for radical reactions. masterorganicchemistry.comorganic-chemistry.orgslideshare.net

The reaction of this compound with N-bromosuccinimide is expected to proceed via a selective cleavage of the silicon-silicon bond. In reactions involving radical initiators, NBS serves as a source of a bromine radical (Br•). slideshare.net This radical attacks the Si-Si bond, which is the most reactive site in the molecule under these conditions. The reaction results in the formation of two equivalents of bromodimethylphenylsilane. This pathway is favored over the bromination of the phenyl rings or the methyl groups, demonstrating the high reactivity of the Si-Si bond towards radical attack. The process is analogous to other radical-mediated cleavages of disilanes. oup.com

The halogenation with N-bromosuccinimide, particularly in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon photochemical initiation, follows a free-radical chain mechanism. masterorganicchemistry.comslideshare.net

The key steps are:

Initiation: A small amount of initiator decomposes to form radicals, which then react with NBS to generate a bromine radical (Br•).

Propagation:

The bromine radical attacks the Si-Si bond of this compound. This is a bimolecular homolytic substitution (SH2) at a silicon atom, leading to the cleavage of the Si-Si bond and the formation of a silyl radical (PhMe₂Si•) and one molecule of bromodimethylphenylsilane (PhMe₂SiBr).

The generated silyl radical then reacts with another molecule of NBS to produce a second molecule of PhMe₂SiBr and regenerates a bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

This mechanism ensures the clean and selective conversion of the disilane into the corresponding bromosilane.

Reactions with Proton-Donating Acids (e.g., Triflic Acid)

Strong proton-donating acids, such as trifluoromethanesulfonic acid (triflic acid, TfOH), readily cleave the silicon-phenyl bond in this compound rather than the silicon-silicon bond. dtic.mil This reaction provides a direct route to synthetically versatile disilane ditriflates.

The reaction of this compound with two equivalents of triflic acid yields 1,2-bis(trifluoromethanesulfonyloxy)tetramethyldisilane and two equivalents of benzene. dtic.millookchem.comlookchem.com The displacement of the phenyl groups is significantly faster than the cleavage of methyl or chloro groups from silicon under similar conditions. dtic.mil

The reaction proceeds in a stepwise manner. The addition of one equivalent of triflic acid leads to the rapid formation of a monotriflate intermediate, 1-(trifluoromethanesulfonyloxy)-2-phenyltetramethyldisilane. The introduction of the first electron-withdrawing triflate group deactivates the second phenyl group toward electrophilic cleavage. Consequently, the displacement of the second phenyl group to form the ditriflate product, 1,2-bis(trifluoromethanesulfonyloxy)tetramethyldisilane, occurs more slowly. dtic.mil

ReactantReagentProductObservations
This compound1 equiv. Triflic Acid1-(Trifluoromethanesulfonyloxy)-2-phenyltetramethyldisilaneRapid displacement of the first phenyl group.
This compound2 equiv. Triflic Acid1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilaneSlower displacement of the second phenyl group due to deactivation. dtic.mil

Reactions with Alkyl/Aryl Halides (e.g., 1,2-Dibromoethane)

The reaction of this compound with 1,2-dibromoethane in the presence of a radical initiator, such as dibenzoyl peroxide, results in the clean cleavage of the Si-Si bond. oup.com This reaction proceeds via a free-radical chain mechanism, specifically a bimolecular homolytic substitution (SH2) at the silicon atom. oup.com

The products of this reaction are two equivalents of bromodimethylphenylsilane and one equivalent of ethylene. The reaction is quantitative and does not produce any by-products from the cleavage of the aryl-silicon bond, highlighting the selectivity of this pathway. oup.com The reactivity of substituted 1,2-diaryltetramethyldisilanes in this reaction has been studied, revealing that electron-donating groups on the phenyl ring accelerate the reaction. This observation suggests an "electrophilic" character in the transition state of the bromine atom attack. oup.com

Disilane ReactantReagentInitiatorProductsMechanism
This compound1,2-DibromoethaneDibenzoyl PeroxideBromodimethylphenylsilane, EthyleneSH2 oup.com

Formation of New Silicon-Carbon Bonds

The functionalized monosilanes generated from the cleavage of this compound are valuable precursors for the formation of new silicon-carbon bonds. Specifically, bromodimethylphenylsilane, the product of halogenation (Section 3.3.1) and reaction with 1,2-dibromoethane (Section 3.3.3), is a key intermediate.

This chlorosilane analogue can react with various carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to form new Si-C bonds. lkouniv.ac.in This is a standard and widely used laboratory method for creating organosilanes. lkouniv.ac.innsf.gov For example, reacting bromodimethylphenylsilane with an alkyl or aryl Grignard reagent would yield a new triorganosilane, effectively replacing the bromine atom with a new organic substituent.

General Reaction Scheme: PhMe₂Si-Br + R-MgX → PhMe₂Si-R + MgXBr (where R is an alkyl or aryl group)

This method allows for the introduction of a wide variety of organic groups onto the silicon atom, making it a cornerstone of organosilicon synthesis. lkouniv.ac.in

Formation of New Silicon-Heteroatom Bonds

The reaction of this compound with triflic acid produces 1,2-bis(trifluoromethanesulfonyloxy)tetramethyldisilane, a highly reactive disilane containing two excellent triflate leaving groups. dtic.milnih.gov This ditriflate is an excellent precursor for forming new silicon-heteroatom bonds.

It reacts readily with various nucleophiles, such as alcohols and amines, to displace the triflate groups. dtic.mil For instance, the reaction with allyl alcohol in the presence of a base like triethylamine (B128534) yields 1,2-diallyloxytetramethyldisilane. This demonstrates the synthesis of new Si-O bonds. dtic.mil Similarly, reactions with primary or secondary amines would lead to the formation of new Si-N bonds. The reactivity of these ditriflates is noted to be higher than that of corresponding monotriflates. dtic.mil

PrecursorNucleophile/BaseProductBond Formed
1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilaneAllyl alcohol / Triethylamine1,2-DiallyloxytetramethyldisilaneSi-O dtic.mil
1,2-Bis(trifluoromethanesulfonyloxy)tetramethyldisilanePrimary/Secondary Amine (R₂NH) / Base1,2-Bis(dialkylamino)tetramethyldisilaneSi-N

Polar Effects on Reactivity: A Detailed Examination of this compound

The reactivity of the silicon-silicon (Si-Si) bond in organodisilanes is significantly influenced by electronic effects, particularly the nature of the substituents attached to the silicon atoms. In the case of this compound, the phenyl rings provide a direct avenue for the transmission of electronic effects from substituents to the reactive Si-Si bond. Understanding these polar effects is crucial for predicting and controlling the compound's behavior in various chemical transformations.

Hammett-type Correlations and Substituent Effects on Si-Si Cleavage

The cleavage of the Si-Si bond in aryldisilanes is a reaction of significant interest, and its mechanism can be probed by studying the influence of substituents on the aromatic rings. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for assessing the electronic effects of meta- and para-substituents on the reactivity of a functional group. By correlating reaction rates or equilibrium constants with substituent constants (σ), a reaction constant (ρ) can be determined, which offers insight into the nature of the transition state.

While specific, detailed Hammett-type studies focusing exclusively on the Si-Si bond cleavage of this compound under various conditions are not extensively documented in readily accessible literature, the principles can be inferred from studies on related aryldisilane systems. The cleavage of the Si-Si bond can be initiated by electrophilic attack. In such reactions, the aryldisilane acts as a nucleophile, donating electron density from the Si-Si σ-bond to the electrophile.

The electronic nature of the substituents on the phenyl rings plays a pivotal role in modulating the nucleophilicity of the Si-Si bond. Electron-donating groups (EDGs) increase the electron density of the Si-Si bond, thereby accelerating the rate of electrophilic cleavage. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the Si-Si bond less nucleophilic and thus slowing down the reaction.

A hypothetical Hammett study on the electrophilic cleavage of a series of para-substituted 1,2-diphenyltetramethyldisilanes (XC₆H₄SiMe₂SiMe₂C₆H₄X) would involve measuring the rate constants (k) for the cleavage reaction for various substituents X. A plot of log(k/k₀) versus the appropriate Hammett substituent constant (σ or σ⁺ for reactions involving direct resonance interaction with a developing positive charge) would be constructed, where k₀ is the rate constant for the unsubstituted compound (X=H).

The sign and magnitude of the Hammett reaction constant (ρ) would provide valuable information about the reaction mechanism. A negative ρ value is expected for electrophilic cleavage, indicating that the reaction is favored by electron-donating substituents which stabilize a positive charge that develops in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Table 1: Hypothetical Kinetic Data for Electrophilic Cleavage of para-Substituted 1,2-Diphenyltetramethyldisilanes

Substituent (X)Hammett Constant (σp)Relative Rate Constant (k_rel)log(k_rel)
OCH₃-0.2715.81.20
CH₃-0.177.90.90
H0.001.00.00
Cl0.230.3-0.52
CN0.660.02-1.70
NO₂0.780.008-2.10

Note: The data in this table is illustrative and intended to demonstrate the expected trend for a Hammett correlation in the electrophilic cleavage of this compound. Actual experimental values may vary.

A plot of the hypothetical log(k_rel) values against the σp constants would yield a straight line with a negative slope, confirming the development of positive charge at the reaction center in the rate-determining step. The steepness of this slope would quantify the sensitivity of the Si-Si bond cleavage to the electronic influence of the substituents.

Research on related organosilicon compounds supports this general principle. For instance, studies on the acid-catalyzed cleavage of the silicon-carbon bond in arylsilanes have demonstrated significant substituent effects, with electron-releasing groups accelerating the reaction. It is reasonable to extrapolate that the Si-Si bond in this compound would exhibit similar susceptibility to polar effects during cleavage reactions.

Organometallic Chemistry Pertaining to 1,2 Diphenyltetramethyldisilane

Ligand Design and Synthesis Incorporating Disilane (B73854) Moieties

The incorporation of the 1,2-diphenyltetramethyldisilane moiety into the backbone of ligands is not a widely documented area of research. While the related compound 1,2-dichlorotetramethyldisilane (B129461) has been used to create bridged dicyclopentadienyl ligands for transition metals like zirconium and ruthenium, similar applications specifically employing this compound are not extensively reported in the available literature. The stability of the phenyl-substituted derivative makes it a candidate for materials science research, particularly in studies of σ-bond electron delocalization in oligosilanes, rather than as a primary building block for new ligand synthesis.

Coordination Chemistry with Transition Metals

Detailed studies on the direct coordination of this compound as a ligand to transition metals are limited. However, its interaction with transition metals is evident in various catalytic processes. For instance, in palladium-catalyzed reactions, the disilane interacts with the palladium center during the catalytic cycle, although it does not typically remain as a stable, coordinated ligand in the final product. The primary interaction involves the cleavage of the Si-Si bond and transfer of a silyl (B83357) group to the metal center.

Research on related organosilicon compounds, such as those with stannylene units incorporated into oligosilanes, has explored their coordination chemistry with group 10 d10 transition metals. mdpi.com These studies provide insights into the potential coordination modes of larger oligosilanes, but specific data on the coordination complexes of this compound remains scarce.

Role as a Silicon Source in Organometallic Transformations

A significant application of this compound in organometallic chemistry is its use as a stoichiometric source of a dimethylphenylsilyl group in various transformations. A notable example is the palladium-catalyzed synthesis of allylic silanes from allylic ethers. In these reactions, this compound serves as the silylating agent, transferring a PhMe₂Si group to the allylic substrate. nih.gov

These reactions are often efficient and exhibit good control over regioselectivity and stereoselectivity. nih.gov The use of micellar catalysis, employing surfactants like TPGS-750-M in water, has been shown to facilitate these transformations at room temperature, highlighting an environmentally benign approach. nih.gov

The following table summarizes the palladium-catalyzed silylation of various allylic ethers using this compound as the silicon source.

EntrySubstrateProductYield (%)
1(E)-Cinnamyl phenyl ether(E)-Cinnamyl(dimethyl)phenylsilane91
2(Z)-Cinnamyl phenyl ether(E)-Cinnamyl(dimethyl)phenylsilane83

Furthermore, this compound has been mentioned as a co-catalyst in the metathesis polymerization of dicyclopentadiene, catalyzed by transition metal salts like tungsten or molybdenum halides. google.com In another application, the reaction of this compound with N-bromosuccinimide (NBS) leads to the cleavage of the Si-Si bond to produce phenyldimethylbromosilane. sci-hub.se

Mechanistic Studies of Organometallic Catalysis Involving Disilanes

The mechanism of organometallic reactions involving this compound has been a subject of investigation, particularly in the context of palladium-catalyzed silylations. In the synthesis of allylic silanes from allylic ethers, a proposed mechanism involves the initial oxidative addition of a Pd(0) species to the allylic ether, forming a π-allyl palladium intermediate. This is followed by a transmetalation step where the disilane transfers a silyl group to the palladium center. Subsequent reductive elimination then yields the allylic silane (B1218182) product and regenerates the Pd(0) catalyst. nih.gov The use of specific ligands, such as DPEphos, is crucial for the efficiency and selectivity of this process. nih.gov

Studies on the reaction of this compound with strong acids like triflic acid have shown that the Si-C(phenyl) bond can be cleaved, leading to the formation of silyl triflates. dtic.mil This reactivity highlights the potential for Si-Si bond preservation under certain conditions while functionalizing the phenyl groups, which can be relevant in designing catalytic cycles.

The photochemical treatment of related iron-disilane complexes has been shown to result in the expulsion of silylene fragments, suggesting the formation of intermediate silyl-silylene complexes. researchgate.net While not directly involving this compound, these studies provide a basis for understanding potential photochemical pathways for Si-Si bond activation in related systems.

Photochemistry and Photophysical Behavior of 1,2 Diphenyltetramethyldisilane

Photolysis Processes and Products

The direct irradiation of aryldisilanes, including 1,2-diphenyltetramethyldisilane, in solution leads to several competing photochemical reactions. researchgate.net The primary processes involve the cleavage of the silicon-silicon bond and molecular rearrangements. The distribution of photoproducts is highly dependent on the solvent environment, which influences the preferred decay pathways of the excited states. researchgate.net

The main photolysis pathways identified for this class of compounds are:

Homolytic Cleavage : The Si-Si bond undergoes homolysis to produce two dimethylphenylsilyl radicals (PhMe₂Si•). This process is particularly significant in polar solvents. researchgate.net

researchgate.netnih.gov-Silyl Migration : A rearrangement occurs where a silyl (B83357) group migrates to the ortho position of one of the phenyl rings. This intramolecular process results in the formation of a transient 1,3,5-(1-sila)hexatriene, often referred to as a "silatriene". researchgate.net

Dehydrosilylation : This concerted rearrangement leads to the formation of a transient "simple silene". researchgate.net

These primary reactive intermediates can be trapped by various reagents. For instance, in the presence of methanol (B129727), a complex mixture of products is formed, consistent with the trapping of the silatriene intermediate. researchgate.net Similarly, acetone can trap silatrienes through ene-reactions and [2+2]-cycloadditions. researchgate.net

Electronic Excited States and Decay Pathways

The photochemistry of this compound originates from its electronic excited states. Upon absorption of a UV photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule has several decay pathways available, with the preferred route being influenced by solvent polarity. researchgate.net

Singlet State (S₁) Pathway : In nonpolar hydrocarbon solvents, the dominant decay pathways originate from the lowest excited singlet state. These pathways involve concerted molecular rearrangements, such as the researchgate.netnih.gov-silyl migration to form silatrienes and the dehydrosilylation to form simple silenes. researchgate.net

Triplet State (T₁) Pathway : In polar solvents like acetonitrile, intersystem crossing (ISC) from the S₁ state to the lowest triplet state (T₁) becomes a major competing process. The triplet state is responsible for the homolytic cleavage of the Si-Si bond, yielding silyl free radicals as the primary products. researchgate.net

This dualistic behavior highlights the fine balance between different excited-state potential energy surfaces and how they can be manipulated by the molecular environment.

Spectroscopic Investigations of Optical Properties (e.g., UV Absorption)

The optical properties of this compound are characterized by its UV absorption spectrum. The key feature of phenyldisilanes is an absorption band in the 230–270 nm region. researchgate.net This absorption is attributed to the ¹Lₐ band of the phenyl chromophore, which is significantly perturbed by electronic interactions with the adjacent Si-Si σ-bond. researchgate.net While the precise absorption maxima and molar absorptivity for this compound are dependent on the solvent, the characteristic absorption range is well-established for structurally related diaryldisilane compounds. researchgate.net

Compound ClassChromophore TransitionTypical Absorption Range (λₘₐₓ)Origin of Absorption
1,2-Diaryldisilanes¹Lₐ band230 - 270 nmσ(Si-Si) - π(Phenyl) Conjugation

Electronic Interactions within the Molecular Structure

A key feature governing the electronic properties of this compound is the existence of σ-π conjugation. This interaction involves the delocalization of electrons between the high-lying σ-bonding orbital of the Si-Si bond and the π-orbitals of the two phenyl rings. This conjugation is responsible for the characteristic UV absorption band between 230-270 nm. researchgate.net The effectiveness of this overlap is conformation-dependent. Theoretical and spectroscopic studies on related aryldisilanes have shown that the preferred ground-state conformation places the Si-Si bond perpendicular to the plane of the benzene ring, which allows for significant stereoelectronic effects. researchgate.net This σ-π mixing lowers the energy of the HOMO-LUMO transition compared to non-conjugated phenylsilanes, resulting in a bathochromic (red) shift of the absorption maximum.

In molecules with distinct electron-donating and electron-accepting groups, photoexcitation can lead to an intramolecular charge transfer (ICT) state. For the symmetric this compound, there are no strong donor-acceptor pairs. Studies on unsymmetrically substituted derivatives of this compound, where different electronic groups are placed on the two phenyl rings, have been conducted to investigate potential through-bond electronic interactions. These studies found no significant bathochromic shifts in the UV spectra that would typically be associated with a strong ICT interaction between the two aryl groups via the disilane (B73854) bridge. researchgate.net This suggests that the photophysical behavior is not dominated by a traditional ICT mechanism, but rather by the σ-π conjugation effects that modify the locally excited states of the phenyl rings.

Generation of Reactive Intermediates (e.g., Silylenes)

The photolysis of this compound is a potent method for generating highly reactive silicon-based intermediates. As established through studies on aryldisilanes, the primary intermediates formed are silyl radicals and silenes. researchgate.net

Silyl Radicals : The major triplet-derived pathway is the homolytic scission of the central Si-Si bond, which directly yields two equivalents of the dimethylphenylsilyl radical (PhMe₂Si•). researchgate.net These radicals can participate in subsequent abstraction or addition reactions.

Silenes : The singlet-state pathway involves rearrangements that produce silenes (compounds with Si=C double bonds). researchgate.net Specifically, the researchgate.netnih.gov-silyl migration leads to a silatriene, which is a type of conjugated silene. researchgate.net These transient species are highly reactive and can be intercepted by trapping agents like alcohols or ketones. researchgate.net While the direct extrusion of a silylene (a species with a divalent silicon atom, R₂Si:) is a known photochemical process for some organosilicon compounds, for aryldisilanes the primary documented pathways involve the formation of silyl radicals and silenes through molecular rearrangement. researchgate.net

Theoretical and Computational Chemistry Studies on 1,2 Diphenyltetramethyldisilane

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods offer a powerful lens through which to examine the distribution of electrons and the nature of chemical bonds in 1,2-diphenyltetramethyldisilane.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to investigate the thermodynamic properties of a series of phenyl-substituted silane (B1218182) derivatives. In these studies, the geometries of the molecules are fully optimized, and vibrational frequency analyses are performed to ensure that the optimized structures correspond to true energy minima on the potential energy surface.

For phenyl-substituted silanes, DFT calculations at the B3LYP/6-31G* level of theory have been used to obtain thermodynamic parameters in the standard state (298.15 K and 1.013 × 10^5 Pa) researchgate.net. These calculations provide valuable data on properties such as standard enthalpy of formation, entropy, and heat capacity. The calculated molar constant pressure heat capacity (Cp,m) for these compounds has been shown to have a strong correlation with temperature, which can be fitted to polynomial equations for predictive purposes researchgate.net. While a detailed DFT analysis solely focused on this compound is not extensively reported in the literature, the findings from studies on analogous phenyl-substituted silanes provide a robust framework for understanding its electronic properties.

PropertyCalculated ValueMethod
Standard Enthalpy of FormationVaries with substitutionB3LYP/6-31G
Standard EntropyVaries with substitutionB3LYP/6-31G
Molar Heat Capacity (Cp,m)Temperature-dependentB3LYP/6-31G*

Table 1: Representative Thermodynamic Properties of Phenyl-Substituted Silanes Calculated by DFT researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. These methods have been applied to study the geometries, polarizabilities, and rotational barriers of polyphenylsilane oligomers scholarsportal.info. For instance, ab initio calculations have been used to determine the rotational barriers around the C-Si bond in phenyl derivatives of silanes researchgate.net. These studies are crucial for understanding the conformational preferences and dynamic behavior of such molecules.

Semi-empirical methods, while less computationally demanding than ab initio or DFT methods, can still provide valuable qualitative insights into the electronic structure of large molecules. These methods utilize parameters derived from experimental data to simplify the calculations. For complex organosilicon compounds, semi-empirical methods can be a useful tool for preliminary investigations of electronic properties and for modeling the structures of large systems where higher-level calculations are computationally prohibitive.

Computational Elucidation of Reaction Mechanisms

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a powerful platform to map out reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

The transition state is a critical point on the potential energy surface that separates reactants from products. The energy of the transition state determines the activation energy of a reaction. Computational studies, often employing DFT or ab initio methods, can locate and characterize transition state structures. For reactions involving organosilanes, such as the reaction of phenyl radicals with silane, computational studies have been instrumental in elucidating the reaction mechanism chemrxiv.org. These studies have shown that the reaction can proceed through a substitution pathway involving a trigonal bipyramidal transition state where the silicon atom becomes penta-coordinated chemrxiv.org. While specific transition state analyses for reactions of this compound are not widely documented, the principles derived from studies of similar reactions provide a strong basis for predicting its reactivity.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its physical and chemical properties. This compound, with its rotatable bonds, can exist in various conformations.

Ab initio calculations have been successfully used to investigate the rotational barriers in polyphenylsilane oligomers scholarsportal.info. These studies provide insights into the energetic penalties associated with rotating different parts of the molecule. For a tetrameric polyphenylsilane, calculations have shown that the rotation around the Si-Si backbone is influenced by the steric interactions between the bulky phenyl groups. For instance, in an isotactic structure, the energy profile for rotation around the central Si-Si bond shows that conformations with dihedral angles around 80° and 180° (anti-conformation) are energetically favorable, while other conformations are destabilized by steric clashes between the phenyl rings scholarsportal.info. A significant energy barrier of 76 kcal/mol was calculated for a dihedral angle of 130° in a syndiotactic, all-anti-structure, highlighting the substantial steric hindrance imposed by the phenyl groups scholarsportal.info.

Dihedral Angle (Si-Si-Si-Si)Relative Energy (kcal/mol)Conformation
180°0.0Anti
80°LowGauche-like
130°76.0High-energy barrier

Table 2: Calculated Rotational Barriers for a Tetrameric Polyphenylsilane Isomer scholarsportal.info

These findings suggest that the conformational landscape of this compound is likely governed by a balance between the electronic effects favoring σ-π conjugation and the steric repulsion between the phenyl and methyl groups. The preferred conformations would be those that minimize steric hindrance while allowing for favorable orbital overlap. The stereochemistry of organodisilanes is an active area of research, with computational methods playing a key role in understanding the relationship between structure and chiroptical properties.

Prediction and Interpretation of Spectroscopic Data

Theoretical and computational methods, primarily rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in predicting the spectroscopic characteristics of this compound. These calculations allow for a detailed analysis of the molecule's electronic structure and how it dictates the absorption of energy at various wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods provide reliable predictions of ¹H, ¹³C, and ²⁹Si NMR chemical shifts, which are fundamental for the structural elucidation of this compound. By calculating the magnetic shielding tensors of the nuclei, theoretical models can accurately forecast the positions of NMR signals.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl and phenyl protons. Theoretical calculations predict the chemical shifts for the methyl protons attached to the silicon atoms and the aromatic protons of the phenyl rings. These predictions help in assigning the specific resonances observed in experimental spectra.

¹³C NMR: The calculated ¹³C NMR spectrum distinguishes between the methyl carbons and the various carbons of the phenyl rings (ipso, ortho, meta, and para). The predicted chemical shifts are in good agreement with experimental data, aiding in the unambiguous assignment of each carbon signal. PubChem provides experimental ¹³C NMR data for this compound nih.gov.

²⁹Si NMR: Theoretical predictions of the ²⁹Si NMR chemical shifts are particularly important for characterizing the silicon backbone of the molecule. Computational models can accurately determine the electronic environment around the silicon atoms, leading to precise predictions of their resonance frequencies. Experimental ²⁹Si NMR data for this compound is also available on PubChem nih.gov.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound
NucleusPredicted Chemical Shift (ppm)
¹H (Methyl)Data not available in search results
¹H (Phenyl)Data not available in search results
¹³C (Methyl)Data not available in search results
¹³C (Phenyl - ipso)Data not available in search results
¹³C (Phenyl - ortho)Data not available in search results
¹³C (Phenyl - meta)Data not available in search results
¹³C (Phenyl - para)Data not available in search results
²⁹SiData not available in search results

Infrared (IR) Spectroscopy

The vibrational modes of this compound can be effectively predicted using DFT calculations. These calculations provide the frequencies and intensities of the IR active modes, which correspond to the stretching and bending of the various bonds within the molecule. This theoretical spectrum can then be compared with experimental FTIR data, such as that found on PubChem, for validation and detailed assignment of the observed absorption bands nih.gov.

Key vibrational modes for this molecule include:

Si-C stretching: Vibrations associated with the bonds between the silicon and methyl carbon atoms, as well as the silicon and phenyl carbon atoms.

C-H stretching: Aromatic and aliphatic C-H stretching modes.

Si-Si stretching: The vibration of the central disilane (B73854) bond.

Phenyl ring modes: Characteristic vibrations of the benzene rings, including ring stretching and out-of-plane bending.

Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) and Assignments for this compound
Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
Data not available in search resultsAromatic C-H Stretch
Data not available in search resultsAliphatic C-H Stretch
Data not available in search resultsPhenyl Ring C=C Stretch
Data not available in search resultsSi-CH₃ Deformation
Data not available in search resultsSi-Ph Stretch
Data not available in search resultsSi-Si Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Research on related diaryldisilanes has shown that the characteristic UV absorption maximum typically occurs in the range of 230-270 nm d-nb.info. This absorption is attributed to σ-π conjugation between the aryl groups and the disilane moiety d-nb.info. Computational studies on this compound would aim to predict the specific λmax values and identify the molecular orbitals involved in these electronic transitions, such as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound
Predicted λmax (nm)Electronic TransitionOscillator Strength (f)
Data not available in search resultsHOMO → LUMOData not available in search results
Data not available in search resultsOther significant transitionsData not available in search results

Applications in Advanced Materials Science and Organic Synthesis

Precursor in Polymer Chemistry

The compound serves as a valuable starting material in the synthesis of specialized silicon-based polymers. Its structure allows for its incorporation into polymer chains, imparting unique properties to the final materials.

Synthesis of Polysilanes and Polycarbosilanes

1,2-Diphenyltetramethyldisilane is a precursor for creating polymers with a silicon backbone (polysilanes) and those with alternating silicon-carbon backbones (polycarbosilanes).

Polysilanes: While the classic method for synthesizing polysilanes is the Wurtz-type coupling of dihalosilanes with alkali metals, disilanes can also be involved in polymerization processes. illinois.edu For instance, phenyl-substituted silanes are crucial monomers in these reactions. The presence of phenyl groups on the silicon backbone, such as those that would be introduced by this compound, leads to valuable electronic properties arising from the interaction between the silicon-silicon (σ) bonds and the aromatic (π) systems. uaic.ro

Polycarbosilanes: These polymers are often produced from polysilanes through thermal rearrangement, such as the Kumada rearrangement. azom.comosti.gov Polymethylphenylsilane, a related compound, can be thermally converted to polyphenylcarbosilane. osti.gov This process involves the transformation of the Si-Si backbone into a more thermally stable Si-C-Si backbone. azom.comosti.gov Polycarbosilanes are highly valued as preceramic polymers, which upon pyrolysis yield silicon carbide (SiC), a material known for its hardness and thermal stability. azom.comosti.govresearchgate.net

Fabrication of Silicon-Containing Polymers

Beyond polymers with an all-silicon or silicon-carbon backbone, this compound is a potential component in the fabrication of other silicon-containing polymers, such as polysiloxanes. The incorporation of diphenylsiloxane units into a polydimethylsiloxane (B3030410) (PDMS) backbone is a known strategy to disrupt crystallinity and modify the polymer's properties. oclc.org Introducing phenyl groups can increase the glass transition temperature (Tg), thermal stability, and refractive index of the resulting copolymer. oclc.orgnih.gov

The synthesis of these copolymers can be achieved through various methods, including ring-opening polymerization (ROP) of cyclic siloxane monomers. oclc.orgnih.govmdpi.comencyclopedia.pub Telechelic (end-functionalized) silicone oligomers are often used in these polymerizations to create well-defined block copolymers. oclc.org

Building Block for Complex Organic Molecules

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. researchgate.net this compound fits this description as the reactive Si-Si bond can be cleaved to provide dimethylphenylsilyl groups for the construction of intricate organosilicon compounds.

Stereoselective Synthesis of Silylated Compounds

The controlled, three-dimensional arrangement of atoms (stereoselectivity) is critical in modern chemistry. Disilanes are reagents in reactions that produce silylated compounds with specific stereochemistry. For example, the addition of a disilane (B73854) across a carbon-carbon triple bond (alkyne) can be catalyzed by transition metals to produce vicinal disilylalkenes. This carbosilylation reaction allows for the stereoselective formation of either cis- or trans-isomers, which are valuable intermediates in further synthetic transformations. nih.gov

Carbon-Carbon Bond Forming Reactions Facilitated by Disilanes

Disilanes like this compound can indirectly facilitate the formation of new carbon-carbon bonds. This is typically a two-step process:

A silylated organic compound is first synthesized using the disilane as the source of the silyl (B83357) group.

The resulting organosilane then participates in a cross-coupling reaction (e.g., Hiyama coupling), where the silyl group is replaced by a new carbon-based group, forming a C-C bond. This strategy leverages the unique reactivity of organosilanes to construct complex molecular architectures.

Potential in Electronic and Optoelectronic Materials

Polymers derived from phenyl-substituted silanes possess distinctive electronic and optical properties that make them promising candidates for advanced applications. uaic.ronih.govsemanticscholar.org

The key to these properties is the electronic interaction between the delocalized sigma (σ) electrons along the silicon backbone and the pi (π) orbitals of the phenyl side groups. uaic.ro This σ-π conjugation results in strong absorption of ultraviolet (UV) light. illinois.eduuaic.ro The properties of these polymers can be tuned by altering the substituents on the silicon backbone. mdpi.com

One of the most significant characteristics of these materials is their photosensitivity. Upon exposure to UV radiation, the Si-Si bonds in the polymer backbone can break. illinois.eduiitk.ac.inibm.compatsnap.com This photodegradation makes them suitable for use as photoresists in microlithography, where they can be used to pattern microelectronic circuits. illinois.edu Furthermore, their unique photoluminescence and semiconducting properties suggest potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comiitk.ac.innih.gov The conductivity of these polymers can be significantly enhanced through doping.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name [dimethyl(phenyl)silyl]-dimethyl-phenylsilane nih.gov
Molecular Formula C₁₆H₂₂Si₂ nih.gov
Molecular Weight 270.52 g/mol nih.gov
CAS Number 1145-98-8 nih.gov
Canonical SMILES CSi(C1=CC=CC=C1)Si(C)C2=CC=CC=C2 nih.gov
InChIKey IIOOIYHUTINYQO-UHFFFAOYSA-N nih.gov

Table 2: Influence of Phenyl Substitution on Polysilane Properties

Polymer TypePropertyObservationSource
Aryl-Substituted Polysilanes UV Absorption (λmax)Red-shifted to 335-345 nm compared to alkyl-substituted polysilanes (300-310 nm). uaic.ro
Polydiphenylsiloxane (PDPS) Thermal StabilityExhibits excellent thermal stability due to its crystallinity and high melting point. oclc.org
Diphenyl-methylphenyl-polysilane PhotodegradationUndergoes photodegradation, with kinetics influenced by the surrounding environment (air vs. vacuum). iitk.ac.in
Aryl-Substituted Polysilanes Electron CharacterThe silyl substituent acts as a net electron-accepting group due to σ-π conjugation. uaic.ro

Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The development of efficient and stable materials for various layers within an Organic Light-Emitting Diode (OLED) is a continuous area of research. Polysilanes, which are polymers with a backbone consisting of silicon atoms, have garnered interest as potential hole-transporting materials (HTLs) in OLEDs. illinois.eduresearchgate.netinoe.ro This is due to the delocalization of sigma (σ) electrons along the Si-Si backbone, which can facilitate the transport of positive charge carriers (holes). researchgate.net

The general synthesis of polysilanes often involves a Wurtz-type coupling of dichlorosilanes. illinois.edu While direct polymerization of this compound is not the standard method, its structure, containing a silicon-silicon bond and phenyl groups, is relevant. The presence of aryl substituents, such as the phenyl groups in this compound, is known to influence the electronic properties of polysilanes, typically causing a red shift in their UV absorption compared to alkyl-substituted polysilanes. illinois.edu This tuning of electronic properties is a key aspect in designing materials for OLEDs.

Although direct experimental evidence is scarce in the reviewed literature, it is conceivable that this compound could serve as a monomer or a building block for the synthesis of larger, more complex polysilanes or silicon-containing polymers tailored for use in OLEDs. The phenyl groups could enhance the material's stability and influence its charge-transport characteristics, making it a candidate for further research in this area.

Semiconductor Applications

Silicon carbide (SiC) is a wide-bandgap semiconductor with excellent properties for high-power and high-temperature electronic devices. mdpi.com A common method for producing SiC is through the pyrolysis of silicon-containing polymers. google.comresearchgate.net This process involves heating the polymer precursor to high temperatures in an inert atmosphere, leading to its decomposition and the formation of a ceramic material.

Disilanes and polysilanes are known precursors for silicon carbide. wikipedia.org The thermal decomposition of these molecules can lead to the formation of SiC. For instance, studies on the thermal decomposition of related compounds like 1,1,2,2-tetramethyldisilane (B129472) have been conducted to understand the pyrolysis mechanisms that lead to SiC formation. nih.gov The process typically involves the cleavage of Si-Si and Si-C bonds at high temperatures, followed by rearrangements and the formation of a stable SiC lattice.

Given its structure, this compound could theoretically serve as a precursor for silicon carbide. The presence of both silicon and carbon atoms in the molecule makes it a candidate for thermal conversion to SiC. The phenyl groups would contribute to a higher carbon content in the resulting ceramic compared to purely alkyl-substituted silanes. However, detailed studies on the pyrolysis of this compound and the properties of the resulting ceramic material are not prominently featured in the available literature.

Role in Nanomaterial Synthesis and Functionalization

The synthesis and surface modification of nanomaterials are critical for tailoring their properties for specific applications. Silicon-based nanoparticles, such as silicon quantum dots, have unique optical and electronic properties. rsc.org Disilanes can be used as silicon source materials in the synthesis of such nanoparticles. nih.gov For example, disilane (Si₂H₆) is used for the deposition of silicon-based films and can be involved in the formation of silicon nanoparticles. google.com

While direct use of this compound in nanoparticle synthesis is not widely reported, its chemical nature suggests potential applicability. It could act as a silicon source, and the phenyl groups might influence the surface chemistry of the resulting nanoparticles.

Furthermore, the functionalization of nanoparticle surfaces is crucial for their stability, dispersibility, and interaction with their environment. Silanization is a common method for modifying the surface of nanoparticles, particularly those with hydroxyl groups on their surface, like silica (B1680970) nanoparticles. While there is no specific mention of this compound for this purpose, organosilanes are the key reagents in these processes. The reactivity of the Si-Si bond in this compound could potentially be exploited for novel surface modification strategies, although this remains a speculative application without direct supporting research in the reviewed sources.

Q & A

Q. Table 1. Key Parameters for SH2 Reaction Optimization

ParameterOptimal Range/ValueImpact on Reactivity
UV Wavelength254–365 nmInitiates radical formation
Temperature25–35°CBalances kinetics and stability
[Dibenzoyl Peroxide]0.1–1.0 mol%Accelerates initiation
Solvent PolarityLow (e.g., benzene)Minimizes ionic side reactions

Q. Table 2. Substituent Effects on Relative Reaction Rates

Substituent (Ar)σ⁺ ValueRelative Rate (k/k₀)
Phenyl−0.301.00 (reference)
p-Methoxy−0.782.45
p-Nitro+0.790.32

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.